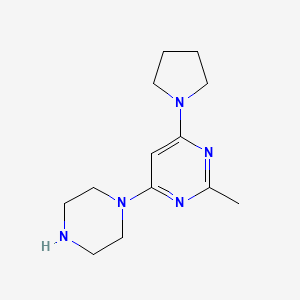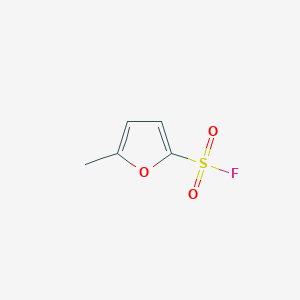
1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea, also known as DU-145, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. DU-145 is a urea derivative that has been found to have anti-cancer properties, particularly in prostate cancer. In
Wissenschaftliche Forschungsanwendungen
Urea and Its Derivatives in Scientific Research
Ethyl Carbamate in Foods and Beverages Ethyl carbamate, a derivative of urea, occurs at low levels in many fermented foods and beverages and is considered genotoxic and carcinogenic for several species. It has been classified as a "probably carcinogenic to humans" group by the International Agency for Research on Cancer (IARC). This review highlights its formation mechanisms and suggests methods to lower its levels in food, providing insights into food safety and carcinogenicity studies (Weber & Sharypov, 2009).
Urea Biosensors for Medical Diagnostics The development of urea biosensors, which utilize the enzyme urease to detect and quantify urea concentration, has significant implications for diagnosing diseases related to abnormal urea levels in the human body, such as renal failure and gastrointestinal disorders. This comprehensive review discusses the advances in urea biosensor technology, highlighting its importance in medical diagnostics (Botewad et al., 2021).
Urease Inhibitors for Treating Infections Research on urease inhibitors aims to develop potential drugs for treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. This patent review discusses various groups of urease inhibitors, their potential in medicine, and the ongoing search for safer alternatives to existing treatments (Kosikowska & Berlicki, 2011).
Urea as a Hydrogen Carrier for Sustainable Energy Investigations into urea as a hydrogen carrier for fuel cells present a promising avenue for sustainable energy supply. This review discusses urea's advantages as a non-toxic, stable, and widely available compound for hydrogen storage and transport, offering insights into sustainable and safe energy technologies (Rollinson et al., 2011).
Urea in Microbial Metabolism in Aquatic Systems Urea serves as an important source of nitrogen for primary producers in aquatic ecosystems. This review delves into the sources, availability, and roles of urea in microbial metabolism, highlighting its significance in aquatic microbial ecology and the biogeochemistry of nitrogen (Solomon et al., 2010).
Eigenschaften
IUPAC Name |
1-(2,5-difluorophenyl)-3-(1-ethylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O/c1-2-22-10-15(12-5-3-4-6-16(12)22)21-17(23)20-14-9-11(18)7-8-13(14)19/h3-10H,2H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUADBXDNGFUPJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2702580.png)


![(E)-5-chloro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)thiophene-2-carboxamide](/img/structure/B2702589.png)
![N-(3,4-dimethoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2702590.png)

![3-(4-fluorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2702594.png)
![N-(4-chlorophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2702595.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2702596.png)


![N-[(3-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2702600.png)
